Difelikefalin
Overview
Description
Difelikefalin, sold under the brand name Korsuva, is a synthetic peptide that acts as a highly selective agonist of the kappa opioid receptor. It is primarily used for the treatment of moderate to severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . This compound was developed by Cara Therapeutics and received FDA approval in August 2021 .
Mechanism of Action
Target of Action
Difelikefalin is a synthetic peptide agonist that primarily targets the kappa opioid receptors (KORs) . KORs were first associated with itching in 1984 . They are one of the three main types of opioid receptors, namely mu, delta, and kappa, with mu being the target of most clinically used opioid analgesics .
Mode of Action
This compound selectively activates KORs . It acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .
Biochemical Pathways
The activation of KORs by this compound leads to the inhibition of the itching sensation at the spinal cord level . This mechanism is based on the work of dynorphins, which are endogenous agonists of KORs
Pharmacokinetics
This compound’s pharmacokinetics is proportional to the dose and the range over a single dose between 1 and 3 mcg/kg . The median time to maximum concentration was similar for hemodialysis and healthy subjects, occurring at 5 min post-dose . The mean area under the concentration–time curve (AUC) was approximately 11-fold higher in hemodialysis versus healthy subjects; mean plasma half-life was 38.0 h and 2.6 h, respectively . In healthy subjects, 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pruritus or itching sensation. This is achieved through the activation of KORs, which leads to the inhibition of ion channels responsible for afferent nerve activity, thereby reducing the transmission of pain signals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of end-stage renal disease (ESRD) on hemodialysis in patients can affect the pharmacokinetics of this compound . In subjects on hemodialysis, this compound total exposure was higher and plasma half-life was longer compared with subjects with intact renal function . .
Biochemical Analysis
Biochemical Properties
Difelikefalin interacts with kappa opioid receptors (KORs), which are known to be involved with the itching sensation . Endogenous KOR agonists, called dynorphins, have a neuroinhibitory effect on the itching sensation at the spinal cord level . This compound, by binding to these receptors, activates them, reducing inflammation that could lead to itchiness and decreasing the signals that lead to the feeling of itchiness itself .
Cellular Effects
This compound acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Meanwhile, activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a peripherally-restricted, highly selective agonist of the κ-opioid receptor (KOR) . By activating KORs on peripheral nerve terminals and immune system cells, this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a 52-week, open-label phase 3 trial, this compound showed a significant reduction from baseline in itch intensity scores at week 8 . The weekly mean scores showed a decline from treatment initiation, and this decline continued until week 58 .
Dosage Effects in Animal Models
In animal models of pain, this compound significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors . The efficacy was comparable to CR845 at 15 min post-dosing . This compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .
Metabolic Pathways
This compound is not metabolized to any appreciable extent and is not a substrate for cytochrome P450 enzymes . In healthy subjects, this compound was excreted primarily into urine with metabolites accounting for < 1% of the total dose .
Transport and Distribution
This compound is administered via bolus intravenous injection with each hemodialysis treatment . The mean volume of distribution of this compound is approximately 238 mL/kg . In subjects on hemodialysis, this compound total exposure was higher and plasma half-life was longer compared with subjects with intact renal function .
Subcellular Localization
This compound has low CNS penetration, with its physicochemical properties limiting its active transport and passive diffusion across membranes . This peripheral selectivity of this compound contributes to its effectiveness in treating pruritus associated with chronic kidney disease .
Preparation Methods
Difelikefalin is synthesized using piperidine amino acid as a raw material. The synthesis involves coupling the piperidine amino acid to a fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions, resulting in a fully protected dipeptide . The industrial production of this compound involves sterile conditions, sterile filtration, and endotoxin testing before dosing .
Chemical Reactions Analysis
Difelikefalin undergoes minimal metabolism in the body, with the parent compound representing over 99% of systemic circulation . It is primarily excreted unchanged via bile and urine . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Scientific Research Applications
Difelikefalin has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to treat pruritus associated with chronic kidney disease in patients undergoing hemodialysis . Clinical studies have also evaluated its efficacy in treating pruritus associated with atopic dermatitis, notalgia paraesthetica, and primary biliary cholangitis . Additionally, this compound’s selective activation of kappa opioid receptors makes it a valuable tool for studying the role of these receptors in pain and itch pathways .
Comparison with Similar Compounds
Difelikefalin is unique in its high selectivity for kappa opioid receptors and its minimal central nervous system penetration, which reduces the risk of central opioid-related side effects . Similar compounds include other kappa opioid receptor agonists such as nalfurafine and asimadoline . this compound’s peripheral restriction and high selectivity make it particularly effective for treating pruritus without significant central side effects .
Properties
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1024828-77-0 | |
Record name | Difelikefalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFELIKEFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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